molecular formula C9H5ClFN3OS2 B2464544 2-chloro-6-fluoro-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391864-09-8

2-chloro-6-fluoro-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2464544
CAS No.: 391864-09-8
M. Wt: 289.73
InChI Key: WZWLWDMWVCMNEM-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides. It features a benzamide core substituted with chloro and fluoro groups, as well as a 1,3,4-thiadiazole ring with a sulfanyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. One common method involves the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic conditions. The resulting 1,3,4-thiadiazole intermediate is then subjected to further reactions to introduce the chloro and fluoro substituents on the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the benzamide core can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfanyl group on the 1,3,4-thiadiazole ring can be oxidized to form sulfoxides or sulfones, and reduced back to the thiol form.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the benzamide core.

Scientific Research Applications

2-chloro-6-fluoro-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: The compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various chemical products.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
  • 2-chloro-6-fluoro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
  • 2-chloro-6-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

2-chloro-6-fluoro-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the sulfanyl group on the 1,3,4-thiadiazole ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents on the thiadiazole ring, leading to variations in their reactivity and biological activities.

Properties

IUPAC Name

2-chloro-6-fluoro-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN3OS2/c10-4-2-1-3-5(11)6(4)7(15)12-8-13-14-9(16)17-8/h1-3H,(H,14,16)(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWLWDMWVCMNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=NNC(=S)S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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